5-Bromo-2,4-difluorobenzenethiol
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Overview
Description
5-Bromo-2,4-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrF2S. This compound is characterized by the presence of bromine, fluorine, and thiol functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2,4-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method involves the reaction of 2,4-difluorobenzenethiol with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, leading to the formation of different derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenethiol derivatives, while oxidation reactions can produce disulfides or sulfonic acids .
Scientific Research Applications
5-Bromo-2,4-difluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluorobenzenethiol involves its interaction with molecular targets through its reactive functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenethiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,4-difluorobenzonitrile: Contains a nitrile group instead of a thiol group, leading to different reactivity and applications
Uniqueness
5-Bromo-2,4-difluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a reactive thiol group. This combination of functional groups provides a versatile platform for various chemical reactions and applications in research and industry .
Properties
IUPAC Name |
5-bromo-2,4-difluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2S/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDJGFQWAEBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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